

# A Comparative Analysis of Experimental and Theoretical Bond Lengths in Spiropentane

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## Compound of Interest

Compound Name: Spiropentane

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the molecular geometry of **spiropentane** through a comparison of experimental and computational methods.

This guide provides a detailed comparison of the experimentally determined and theoretically calculated bond lengths of **spiropentane**, a unique strained carbocyclic compound.

Understanding the precise molecular structure of such molecules is crucial for predicting their reactivity and potential applications in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines the methodologies used in prominent studies, and visualizes the interplay between experimental and theoretical approaches.

## Quantitative Data Summary

The bond lengths of **spiropentane** have been determined through a combination of gas-phase electron diffraction (GED) and microwave spectroscopy, and corroborated by theoretical calculations. The key bond distances are summarized in the table below.

Bond Type	Experimental Bond Length (r <sub>α<sup>0</sup></sub> ) (Å)[1]	Theoretical Bond Length (Å) (B3LYP/cc-pVTZ)[1]
Distal C-C	1.557 (3)	In good accord with experimental values
Lateral C-C	1.482 (1)	In good accord with experimental values
C-H	1.105 (2)	In good accord with experimental values

## Experimental and Theoretical Methodologies

A comprehensive understanding of the bond lengths in **spiropentane** is achieved by combining experimental measurements with theoretical calculations. Each approach provides valuable insights into the molecule's geometry.

### Experimental Determination: A Synergy of Techniques

The experimental bond lengths of **spiropentane** were determined by a combined analysis of Gas-Phase Electron Diffraction (GED) and microwave spectroscopy data.[1] This synergistic approach allows for a more precise structural determination than either technique could achieve alone.

#### Gas-Phase Electron Diffraction (GED) Protocol:

The GED experiment involves the scattering of a high-energy electron beam off a gaseous sample of **spiropentane**. The resulting diffraction pattern is recorded and analyzed to determine the internuclear distances.

- **Sample Introduction:** A gaseous stream of **spiropentane** is introduced into a high-vacuum chamber (typically at a pressure of  $10^{-7}$  mbar) through a fine nozzle (approximately 0.2 mm in diameter).[2]
- **Electron Beam Interaction:** A monochromatic beam of fast electrons is directed to intersect the gas stream at a right angle.

- **Scattering and Detection:** The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector. To enhance the clarity of the pattern, a rotating sector is often placed in front of the detector to compensate for the steep decline in scattering intensity with increasing angle.<sup>[2]</sup>
- **Data Analysis:** The intensity of the diffraction pattern is measured as a function of the scattering angle. This information is then mathematically converted into a radial distribution curve, from which the various bond lengths within the **spiropentane** molecule are extracted.

#### Microwave Spectroscopy Protocol:

Microwave spectroscopy probes the rotational energy levels of gas-phase molecules. By analyzing the absorption of microwave radiation, precise rotational constants can be determined, which in turn provide information about the molecule's moments of inertia and, consequently, its geometry.

- **Sample Preparation:** A gaseous sample of **spiropentane** is introduced into a long sample cell (e.g., a 6-meter temperature-controlled cell).<sup>[3]</sup>
- **Microwave Irradiation:** The sample is irradiated with microwave radiation from a tunable source, such as a klystron or a synthesized frequency multiplier.<sup>[4]</sup>
- **Absorption Detection:** As the microwave frequency is swept, the absorption of radiation by the sample is detected. This results in a spectrum of absorption lines, each corresponding to a specific rotational transition.
- **Spectral Analysis:** The frequencies of the rotational transitions are precisely measured. These frequencies are then fitted to a Hamiltonian model to extract the rotational constants of the **spiropentane** molecule. These constants are directly related to the moments of inertia and are used in conjunction with the GED data to refine the molecular structure.

## Theoretical Determination: Computational Chemistry Approach

Theoretical calculations provide a powerful complementary method for determining the bond lengths of **spiropentane**. Density Functional Theory (DFT) is a widely used computational method for this purpose.

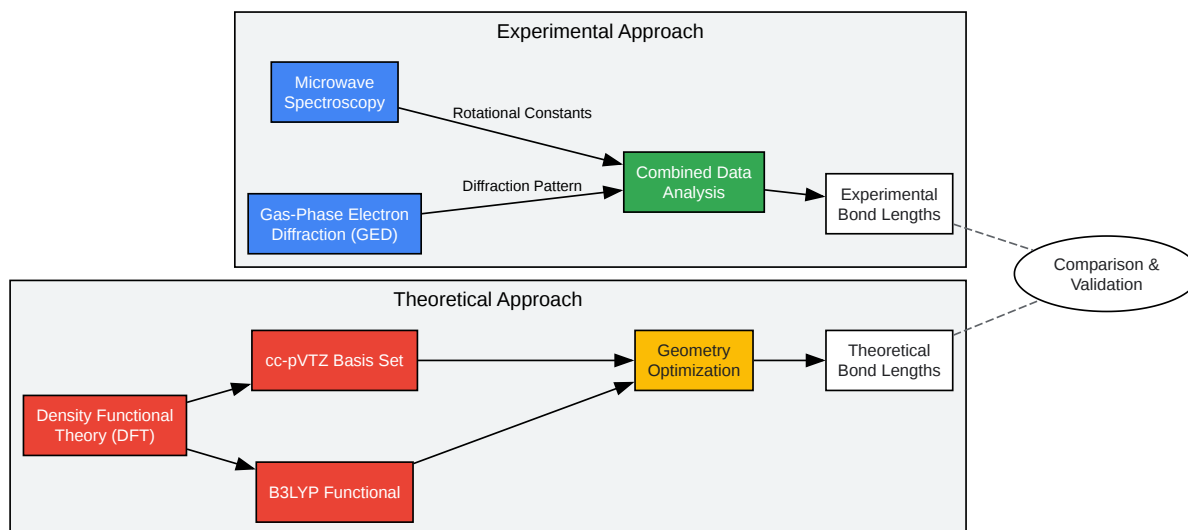
### DFT Calculation Protocol (B3LYP/cc-pVTZ):

The theoretical bond lengths that show good agreement with the experimental data were obtained using the B3LYP functional with the cc-pVTZ basis set.[\[1\]](#)

- Initial Geometry: An initial 3D structure of the **spiropentane** molecule is constructed.
- Method and Basis Set Selection: The calculation is set up using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.[\[5\]](#)[\[6\]](#)
- Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the positions of the atoms. This process continues until a stationary point on the potential energy surface is found, which corresponds to the optimized geometry of the molecule.
- Frequency Calculation: To confirm that the optimized geometry represents a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
- Bond Length Analysis: The bond lengths are then measured from the final optimized geometry.

## Interplay of Methods

The relationship between these experimental and theoretical approaches is crucial for a comprehensive understanding of **spiropentane**'s structure. The following diagram illustrates this workflow.



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Caption: Workflow for determining **spiropentane** bond lengths.

## Conclusion

The determination of bond lengths in **spiropentane** serves as an excellent example of the powerful synergy between experimental techniques and theoretical calculations in modern chemistry. The close agreement between the results from the combined GED/microwave spectroscopy study and the B3LYP/cc-pVTZ DFT calculations provides a high degree of confidence in the reported molecular structure. This detailed structural information is invaluable for researchers in various fields, enabling more accurate modeling of molecular behavior and informed design of novel chemical entities.

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